molecular formula C14H16BrN3O2 B2562681 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 2380034-84-2

5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B2562681
CAS No.: 2380034-84-2
M. Wt: 338.205
InChI Key: OJLLRSDPJDRRBF-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, along with a methoxy-substituted phenyl group and an ethylamine side chain. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine typically involves multiple steps, including the bromination of a pyrimidine precursor, followed by the introduction of the methoxy-substituted phenyl group and the ethylamine side chain. One common method for the bromination step is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The subsequent steps may involve Suzuki-Miyaura coupling reactions to introduce the methoxy-substituted phenyl group and reductive amination to attach the ethylamine side chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Reducing Agents: Such as sodium borohydride for reductive amination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, the methoxy-substituted phenyl group may enhance the compound’s binding affinity to certain protein targets, while the bromine atom can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring, bromine atom, methoxy-substituted phenyl group, and ethylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-19-12-6-4-3-5-11(12)13(20-2)9-18-14-16-7-10(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLLRSDPJDRRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC2=NC=C(C=N2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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